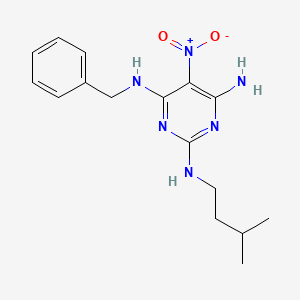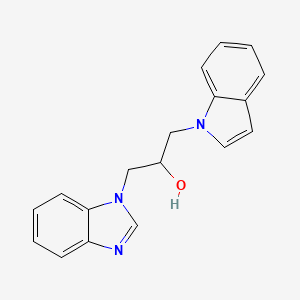![molecular formula C22H28ClN3O5S B12478119 N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B12478119.png)
N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a combination of aromatic rings, sulfonyl groups, and morpholine moieties, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps may include:
Formation of the 4-chlorophenyl intermediate: This step involves the chlorination of aniline to produce 4-chloroaniline.
Sulfonylation: The 4-chloroaniline is then reacted with 4-methoxybenzenesulfonyl chloride to form the sulfonylated intermediate.
Coupling with glycinamide: The sulfonylated intermediate is coupled with glycinamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or sulfonyl groups, leading to the formation of amines or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
科学的研究の応用
N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
類似化合物との比較
Similar Compounds
- N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide can be compared with other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas.
- It can also be compared with other morpholine-containing compounds, such as morpholine derivatives used in pharmaceuticals.
Uniqueness
The uniqueness of N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C22H28ClN3O5S |
|---|---|
分子量 |
482.0 g/mol |
IUPAC名 |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C22H28ClN3O5S/c1-30-20-7-9-21(10-8-20)32(28,29)26(19-5-3-18(23)4-6-19)17-22(27)24-11-2-12-25-13-15-31-16-14-25/h3-10H,2,11-17H2,1H3,(H,24,27) |
InChIキー |
UYQGAHDLJKOQEX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCN2CCOCC2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(benzyloxy)-3-chlorobenzyl]cyclohexanamine](/img/structure/B12478043.png)

![cyclohexyl[7-nitro-1-(nitromethyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B12478049.png)
![N-[(2-methyl-3,5-dinitrophenyl)carbonyl]glutamic acid](/img/structure/B12478069.png)
![propan-2-yl 2-[(2-ethylbutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12478075.png)
![N-(3-bromo-5-ethoxy-4-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B12478083.png)
![3-methyl-1-phenyl-7-(thiophen-2-yl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12478087.png)

![4-[(Tricyclo[3.3.1.1~3,7~]dec-2-ylamino)methyl]benzoic acid](/img/structure/B12478101.png)
![1,3-dimethyl-5-{[6-(piperidin-1-yl)pyrimidin-4-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12478107.png)

![2-(4-{[(3-Ethoxypropyl)amino]methyl}-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone](/img/structure/B12478135.png)
![2-fluoro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478141.png)
![1-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12478159.png)
